Product packaging for Bruceine A, dehydro-(Cat. No.:CAS No. 73435-47-9)

Bruceine A, dehydro-

Cat. No.: B211785
CAS No.: 73435-47-9
M. Wt: 520.5 g/mol
InChI Key: XNSDRSYXOLTAQT-VQRLCXRESA-N
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Description

Bruceine A, dehydro- is a useful research compound. Its molecular formula is C26H32O11 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bruceine A, dehydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bruceine A, dehydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O11 B211785 Bruceine A, dehydro- CAS No. 73435-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,3R,6R,13R,14S,15R,16R,17R)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25(23(33)34-5)9-35-26(20)14(36-22(18)32)7-12-11(3)16(29)13(27)8-24(12,4)19(26)17(30)21(25)31/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20+,21+,24+,25+,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSDRSYXOLTAQT-VQRLCXRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C45C(C2(C=C(C1=O)O)C)C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3C45[C@@H]([C@]2(C=C(C1=O)O)C)[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914881
Record name Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73435-47-9, 95660-29-0
Record name Dehydrobruceine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073435479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Characterization, and Synthesis of Dehydrobruceine a

Dehydrobruceine A has been identified and isolated from various parts of Brucea javanica, including its fruits, roots, stems, and leaves chemfaces.comresearchgate.netnih.govcabidigitallibrary.orgniph.go.jp. The isolation process typically involves solvent extraction, followed by chromatographic techniques such as column chromatography using silica (B1680970) gel, DIAION HP-20, and Sephadex LH-20 cabidigitallibrary.orgniph.go.jp.

Characterization of Dehydrobruceine A relies on a suite of spectroscopic methods to elucidate its complex chemical structure. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (COSY, HMQC, HMBC) are crucial for determining the connectivity and stereochemistry of the molecule researchgate.netcabidigitallibrary.orgresearchgate.net.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation patterns, aiding in structural confirmation researchgate.netcabidigitallibrary.org.

UV-Vis Spectroscopy: Used for identifying chromophoric groups within the molecule researchgate.net.

While Dehydrobruceine A is primarily obtained through extraction from natural sources, research into the synthesis of quassinoids, including analogues or related structures, is an ongoing area. However, the focus in the literature largely remains on its isolation and characterization from Brucea javanica.

Chemical Modifications for Structure Activity Relationship Sar Exploration

Dehydrobruceine A, along with other quassinoids from Brucea javanica, has been extensively studied for its biological activities, particularly its antiparasitic effects against organisms like Trypanosoma evansi and Babesia gibsoni chemfaces.comcabidigitallibrary.orgniph.go.jpniph.go.jpresearchgate.netresearchgate.net. SAR studies aim to understand how structural modifications influence these activities.

A significant finding from SAR studies highlights the reduced activity of Dehydrobruceine A compared to its parent compound, Bruceine A, in certain contexts. For instance, in antitrypanosomal activity against Trypanosoma evansi, Dehydrobruceine A was found to be approximately 2100 times less active than Bruceine A chemfaces.comcabidigitallibrary.orgniph.go.jpresearchgate.netpertanian.go.idfao.org. This substantial difference in activity is attributed to structural features, specifically the presence of an α,β-unsaturated ketone moiety in ring A and the nature of the C-15 side chain. The presence of a diosphenol moiety in ring A and the specific C-15 side chain are considered important for potent antitrypanosomal activity cabidigitallibrary.orgniph.go.jpfao.org.

Research has also explored the modification of quassinoids to enhance their biological effects or to understand their mechanisms of action. For example, studies have synthesized semi-synthetic analogues of potent antimalarial quassinoids like Brusatol (B1667952) and Bruceine A ucl.ac.uk. These modifications often involve altering functional groups, such as hydroxyl groups, to explore their impact on activity researchgate.net.

Table 1: Comparative Antitrypanosomal Activity of Bruceine A and Dehydrobruceine A

CompoundRelative Activity vs. Bruceine AIC₅₀ Value (nM) (approx.)Reference
Bruceine A1x2.9 - 17.8 chemfaces.comcabidigitallibrary.orgniph.go.jpresearchgate.net
Dehydrobruceine A~1/2100x>1000 chemfaces.comcabidigitallibrary.orgniph.go.jpresearchgate.net

*Note: IC₅₀ values represent the concentration of the compound required to inhibit a biological function by 50%. The relative activity is based on comparative studies against Trypanosoma evansi.

The SAR analysis of quassinoids has indicated that structural features such as the position of the furan (B31954) ring, the presence of an α,β-conjugated ketone, and the integrity of ring A significantly impact their antiviral activity researchgate.net. While Dehydrobruceine A itself shows reduced activity in some assays compared to Bruceine A, its study contributes to the broader understanding of how subtle structural changes in quassinoids dictate their biological efficacy, guiding the development of new therapeutic agents.

Molecular and Cellular Pharmacology of Dehydrobruceine a

Mechanisms of Action in Diverse Cellular Systems

Modulation of Key Intracellular Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition:The provided search results do not contain specific information regarding the modulation or inhibition of the Nuclear Factor-kappa B (NF-κB) pathway by Dehydrobruceine A. While NF-κB is a known target for various compounds, specific research detailing Dehydrobruceine A's interaction with this pathway is absent in the retrieved information.

Data Tables

The search results did not yield specific quantitative research findings or data tables for Dehydrobruceine A that would allow for the creation of detailed tables illustrating its mechanisms of action, such as IC50 values for proliferation inhibition or percentages of cells arrested in specific cell cycle phases.

Compound List:

Dehydrobruceine A

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (e.g., p38α MAPK Activation)

Research into the specific activation or modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38α MAPK pathway, by Dehydrobruceine A has not been extensively documented in the available scientific literature. While other bruceine derivatives, such as Bruceine B and Bruceine D, have been reported to interact with MAPK pathways, direct evidence linking Dehydrobruceine A to p38α MAPK activation or inhibition is currently unavailable.

Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Signaling Modulation

The Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) pathway is a critical regulator of cell growth, survival, and metabolism. Studies have explored the modulation of this pathway by various natural compounds. However, specific research detailing the effects of Dehydrobruceine A on the PI3K/Akt/mTOR signaling cascade has not been identified in the reviewed literature. Information regarding this specific interaction for Dehydrobruceine A is therefore limited.

Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT3 Inhibition)

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is a significant target in cancer research. While some bruceine compounds have been investigated for their potential to inhibit STAT3 signaling, specific studies focusing on Dehydrobruceine A's impact on STAT pathways, including STAT3 inhibition, were not found. Consequently, a detailed understanding of Dehydrobruceine A's role in modulating STAT signaling remains elusive based on current research.

Toll-Like Receptor 4 (TLR4) Pathway Crosstalk

Toll-Like Receptor 4 (TLR4) plays a crucial role in innate immunity and inflammation. Research has explored the crosstalk of TLR4 with various cellular processes and its modulation by different agents. However, the available scientific literature does not provide specific findings on Dehydrobruceine A's interaction with or modulation of the TLR4 pathway.

6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4) Inhibition

The enzyme 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4) is recognized as a potential target in cancer metabolism. Studies have identified compounds that inhibit PFKFB4, impacting glycolysis and cell proliferation. However, searches for research specifically investigating the inhibition of PFKFB4 by Dehydrobruceine A did not yield relevant results.

Galectin-1 Pathway Disruption and Interaction with Receptor for Activated Protein C Kinase 1 (RACK1)

Galectin-1 is a protein involved in various biological processes, including immune responses and cell adhesion. While its interactions with other cellular components have been studied, there is no documented evidence in the reviewed literature concerning Dehydrobruceine A's disruption of the Galectin-1 pathway or its interaction with the Receptor for Activated Protein C Kinase 1 (RACK1).

c-Maf Protein Degradation via Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a fundamental mechanism for protein degradation. Research has indicated that other bruceine compounds, such as Bruceine B, can induce the degradation of the transcription factor c-Maf via this pathway. However, specific studies demonstrating that Dehydrobruceine A mediates the degradation of c-Maf protein through the ubiquitin-proteasome system were not identified in the literature search.

Reactive Oxygen Species (ROS)-Mediated Cellular Responses

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, primarily generated in mitochondria. While essential for various signaling pathways, an imbalance leading to excessive ROS production can cause oxidative stress and cellular damage. Studies indicate that Dehydrobruceine A is involved in ROS-mediated cellular responses researchgate.net. Although specific detailed mechanisms for Dehydrobruceine A's direct interaction with ROS pathways are still under investigation, its involvement suggests a role in modulating cellular redox homeostasis. ROS are known to influence cellular functions such as cell proliferation, differentiation, apoptosis, and inflammatory responses nih.govdovepress.comfrontiersin.org. Compounds that modulate ROS levels can therefore impact a wide range of cellular processes. For instance, alterations in cellular ROS levels have been linked to various diseases, including cancer and inflammatory conditions dovepress.com.

Impact on Glycolysis and Cellular Metabolic Reprogramming

Cellular metabolic reprogramming, particularly the shift towards enhanced glycolysis (the Warburg effect), is a hallmark of many cancer cells and plays a role in immune cell activation and inflammation mdpi.come-enm.orgfrontiersin.orgimrpress.commdpi.com. This metabolic shift supports rapid proliferation and adaptation to challenging microenvironments. While extensive research has explored metabolic reprogramming in various contexts, specific studies detailing the direct impact of Dehydrobruceine A on glycolysis or broader cellular metabolic pathways are limited in the reviewed literature. Direct evidence for Dehydrobruceine A's influence on glycolysis and cellular metabolic reprogramming remains an area for further exploration.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS), particularly inducible NOS (iNOS) in macrophages, where it plays a role in immune responses and inflammation mdpi.comscielo.br. Research has indicated that Dehydrobruceine A exhibits inhibitory effects on NO production in macrophages researchgate.net. This suppression of NO synthesis is a significant finding, as dysregulated NO production is implicated in various inflammatory conditions. Macrophages, upon activation by stimuli like lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFN-γ), upregulate iNOS expression, leading to increased NO production mdpi.com. Compounds that can inhibit this process, like Dehydrobruceine A, may offer therapeutic potential in managing inflammatory diseases.

Table 1: Dehydrobruceine A - Effects on ROS and NO Production

ParameterFindingSource(s)
ROS-mediated ResponseInvolved in ROS-mediated cellular responses (general mention) researchgate.net
NO Production in MacrophagesInhibits/Suppresses nitric oxide (NO) production in macrophages researchgate.net

Identification of Molecular Targets and Binding Dynamics

Ligand-Protein Interaction Analysis

Identifying the specific molecular targets and understanding the binding dynamics of compounds like Dehydrobruceine A are crucial for elucidating their mechanisms of action. While general methodologies for target identification and ligand-protein interaction analysis, such as molecular dynamics simulations and chemical proteomics, are well-established nih.govnih.govmdpi.commedchemexpress.combiorxiv.orgnottingham.ac.ukrsc.org, specific molecular targets for Dehydrobruceine A in mammalian systems have not been extensively detailed in the reviewed literature. Preliminary research suggests antitrypanosomal activity, hinting at potential targets within parasitic organisms core.ac.ukbiorxiv.org. Further investigation is needed to precisely map Dehydrobruceine A's binding sites and interaction profiles with relevant cellular proteins.

Enzymatic Activity Modulation

Modulating the activity of specific enzymes is a common mechanism by which bioactive compounds exert their effects. Dehydrobruceine A has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) researchgate.net. COX-2 is a key enzyme in the inflammatory pathway, responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. Inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs. While this finding provides a clear enzymatic target, the full spectrum of enzymes modulated by Dehydrobruceine A requires further comprehensive study.

Table 2: Dehydrobruceine A - Enzymatic Activity Modulation

EnzymeModulation TypeSpecificity/ContextSource(s)
COX-2InhibitionGeneral researchgate.net

Compound List:

Dehydrobruceine A

Dehydrobruceine B

References:

researchgate.net Brujavanoids A–U, structurally diverse apotirucallane-type ... (Search Result 1) core.ac.uk Trypanosoma Inhibitor, Gene - MedchemExpress.com (Search Result 5) nih.gov Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PubMed Central (Search Result 7) mdpi.com The Role of Nitric Oxide in Mycobacterial Infections - KoreaMed Synapse (Search Result 8) dovepress.com Reactive Oxygen Species: Drivers of Physiological and Pathological Processes (Search Result 10) mdpi.com Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches - MDPI (Search Result 11) e-enm.org Metabolic Reprogramming in Thyroid Cancer (Search Result 12) frontiersin.org Metabolic Reprogramming in Gastric Cancer: Trojan Horse Effect - Frontiers (Search Result 13) imrpress.com The Warburg Effect: Is it Always an Enemy? - IMR Press (Search Result 15) mdpi.com Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - MDPI (Search Result 16) scielo.br Inhibition of nitric oxide production of activated mice peritoneal macrophages is independent of the Toxoplasma gondii strain - SciELO (Search Result 18) biorxiv.org Dehydrobruceine A | 73435-47-9 | YCA43547 | Biosynth (Search Result 19) nih.gov Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube (Search Result 20) nih.gov Target identification and mechanism of action in chemical biology and drug discovery - PMC (Search Result 21) mdpi.com Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI (Search Result 23) frontiersin.org Physiological Signaling Functions of Reactive Oxygen Species in Stem Cells: From Flies to Man - Frontiers (Search Result 25) medchemexpress.com Drug Target Identification Service - MedchemExpress.com (Search Result 26) biorxiv.org Quality Matters: Deep Learning-Based Analysis of Protein-Ligand Interactions with Focus on Avoiding Bias | bioRxiv (Search Result 27) nottingham.ac.uk Protein-ligand interactions and their analysis - University of Nottingham (Search Result 28) rsc.org Elucidation of protein–ligand interactions by multiple trajectory analysis methods (Search Result 30)

Preclinical Biological Activities of Dehydrobruceine a

In Vitro Efficacy Studies in Defined Cellular Models

Anthelmintic Activity

Dehydrobruceine A has been qualitatively identified as possessing anthelmintic activity biocrick.com. However, the available literature does not provide specific quantitative data, such as IC50 values or percentage of inhibition, for its efficacy against helminths.

Table 2: In Vitro Anthelmintic Activity of Dehydrobruceine A

Target OrganismActivity TypeFindingReference
HelminthsAnthelminticPossesses anthelmintic activity biocrick.com

In Vivo Efficacy Studies in Animal Disease Models

Antitumor Efficacy in Xenograft Models of Malignancy

The reviewed literature does not present specific in vivo studies detailing the antitumor efficacy of Dehydrobruceine A in animal xenograft models of malignancy. While xenograft models are a standard for preclinical anticancer drug evaluation uin-alauddin.ac.idnih.gov, no research directly assessing Dehydrobruceine A's performance in such models was identified.

Compound List:

Dehydrobruceine A

Bruceine A

Brusatol (B1667952)

Bruceantin

Dehydrobruceine B

Dehydrobrusatol

Bruceine D

Bruceoside A

Yadanzioside G

Diminazene aceturate

Based on a thorough review of the provided search results, there is a significant lack of specific scientific literature detailing the preclinical biological activities of Dehydrobruceine A in the areas requested: antiparasitic efficacy in animal infection models, anti-inflammatory efficacy in induced inflammatory disease models (such as ulcerative colitis), and protective effects in organ-specific pathophysiological models (such as diabetic kidney disease).

While the searches identified studies on related compounds, including Bruceine A for renoprotective and anti-inflammatory effects in diabetic kidney disease models researchgate.net, and noted that dehydrobruceine A itself was found to be significantly less active than Bruceine A in antitrypanosomal activity researchgate.net, no direct evidence was found to support the specific preclinical efficacies outlined in the request for Dehydrobruceine A. The available research focused on other compounds like Dehydrocostus lactone for anti-inflammatory effects in colitis models kc-usercontent.com, Dehydromiltirone for diabetic kidney disease mdpi.commdpi.com, and Bruceine D for ulcerative colitis mdpi.com, none of which are the subject of this article.

Due to the strict requirement to focus solely on Dehydrobruceine A and the absence of direct data for the specified preclinical activities, it is not possible to generate the detailed article as requested.

Advanced Analytical and Pharmacological Methodologies in Dehydrobruceine a Research

High-Throughput Screening Assays for Target Identification

High-throughput screening (HTS) is a cornerstone in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. For Dehydrobruceine A, HTS assays would be designed to identify its primary molecular targets or to discover novel biological activities. These assays typically involve miniaturized formats, automated liquid handling, and sensitive detection systems.

Potential HTS strategies for Dehydrobruceine A could include:

Enzyme Inhibition Assays: Screening against a panel of enzymes known to be involved in disease pathways (e.g., kinases, proteases, acetylcholinesterase).

Receptor Binding Assays: Evaluating the compound's affinity for specific cellular receptors implicated in various physiological or pathological processes.

Cell-Based Assays: Assessing cellular responses such as cell viability, proliferation, apoptosis induction, or modulation of specific signaling pathways in disease-relevant cell lines. For instance, screening Dehydrobruceine A against cancer cell lines to identify potential cytotoxic effects would be a common approach.

The success of HTS relies on robust assay development, appropriate controls, and rigorous data analysis to identify "hits" – compounds showing significant activity. These hits then undergo further validation and characterization.

Omics Technologies (e.g., RNA-seq, Proteomics) for Comprehensive Mechanistic Elucidation

Omics technologies provide a systems-level view of biological processes, offering unparalleled insight into how a compound like Dehydrobruceine A interacts with cellular machinery.

RNA Sequencing (RNA-seq): This technology allows for the comprehensive profiling of the transcriptome, quantifying the expression levels of thousands of genes simultaneously. When applied to cells treated with Dehydrobruceine A, RNA-seq can reveal which genes are upregulated or downregulated, thereby indicating the pathways and cellular processes affected by the compound. For example, a study might observe differential expression of genes involved in cell cycle regulation, apoptosis, or inflammatory responses following Dehydrobruceine A treatment.

Proteomics: Proteomic approaches, such as mass spectrometry-based techniques, can identify and quantify the entire set of proteins (proteome) in a biological sample. This can reveal changes in protein abundance, post-translational modifications, or protein-protein interactions induced by Dehydrobruceine A. Such analyses can pinpoint specific protein targets or downstream effectors that mediate the compound's biological effects.

By integrating data from RNA-seq and proteomics, researchers can build a more complete picture of Dehydrobruceine A's molecular mechanism of action, identifying key molecular players and signaling cascades.

Computational Modeling and In Silico Approaches for Drug Discovery and Optimization

Computational methods play a vital role in accelerating drug discovery by predicting compound behavior, optimizing molecular structures, and identifying potential targets.

Molecular Docking: This technique predicts the binding affinity and orientation of Dehydrobruceine A to a known protein target's active site. By simulating these interactions, researchers can hypothesize how the compound exerts its effect at a molecular level and identify key amino acid residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies correlate the chemical structure of a series of compounds with their biological activity. For Dehydrobruceine A and its analogs, QSAR models can help predict the activity of new, synthesized derivatives, guiding the optimization of potency, selectivity, and pharmacokinetic properties.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of Dehydrobruceine A bound to its target over time, revealing conformational changes and the stability of the complex. This can refine understanding of the binding mechanism and inform further structural modifications.

These in silico approaches allow for the virtual screening of potential modifications to Dehydrobruceine A, prioritizing compounds for synthesis and experimental validation, thereby reducing the time and cost associated with traditional drug development.

Bioinformatic Analysis of Pathway Modulation

Bioinformatics tools are essential for interpreting the large datasets generated by omics technologies and computational modeling, particularly in understanding how Dehydrobruceine A modulates biological pathways.

Pathway Enrichment Analysis: Tools like Gene Ontology (GO) or Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to identify biological pathways that are significantly over-represented among the differentially expressed genes or proteins identified in omics studies. For instance, if RNA-seq data shows upregulation of genes involved in the MAPK signaling pathway, bioinformatic analysis would confirm and quantify this modulation.

Network Analysis: Constructing protein-protein interaction (PPI) networks or gene regulatory networks can help visualize how Dehydrobruceine A perturbs cellular communication. Identifying key nodes or hubs within these networks that are affected by the compound can reveal critical targets or pathways responsible for its observed effects.

By integrating computational predictions with experimental omics data, researchers can construct detailed models of Dehydrobruceine A's action, identifying critical pathways that could be targeted for therapeutic intervention.

Compound List:

Bruceine A, dehydro- (B1235302)

Future Research Directions for Dehydrobruceine a

Exploration of Novel Therapeutic Applications Beyond Established Areas

The primary focus of research on quassinoids has traditionally been their cytotoxic effects against cancer cells. However, the structural complexity of Dehydrobruceine A suggests it may possess a wider range of bioactivities. Future investigations should extend beyond oncology to explore its potential in other therapeutic domains.

Antiviral Properties: Natural products are a rich source of antiviral agents. Research is needed to screen Dehydrobruceine A against a broad spectrum of viruses, including both RNA and DNA viruses. Studies should investigate its ability to inhibit key viral processes such as entry, replication, and assembly.

Anti-inflammatory Effects: Some quassinoids have demonstrated anti-inflammatory activity. Future studies should assess the ability of Dehydrobruceine A to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines or targeting key enzymes in the inflammatory cascade.

Anti-parasitic and Anti-malarial Activity: Quassinoids, in general, are known to exhibit potent anti-malarial and anti-parasitic properties. Given the urgent need for new treatments against resistant strains of parasites like Plasmodium falciparum and other protozoans such as Trypanosoma cruzi, Dehydrobruceine A should be systematically evaluated for its efficacy against these pathogens. nih.govnih.govnih.gov

The table below summarizes established activities for related quassinoids, suggesting promising avenues for Dehydrobruceine A research.

Therapeutic AreaRelated Compound(s)Observed ActivityPotential Research Direction for Dehydrobruceine A
Anti-inflammatory Dehydrobruceine CInhibition of nitric oxide (NO) production in macrophages. slideshare.netInvestigate modulation of inflammatory pathways (e.g., NF-κB, cytokine production).
Anticancer Bruceine DInhibition of PI3K/AKT/mTOR and JAK/STAT pathways. nih.govScreen against diverse cancer cell lines; explore novel cancer-related targets.
Anti-parasitic DehydroleucodineInduces oxidative imbalance in Trypanosoma cruzi. nih.govEvaluate activity against various parasites, including Leishmania and Toxoplasma.
Anti-malarial Various QuassinoidsActivity against chloroquine-resistant Plasmodium falciparum. nih.govTest efficacy against different life-cycle stages of the malaria parasite.

Deeper Elucidation of Undiscovered Molecular Mechanisms and Polypharmacology

The precise molecular mechanisms through which Dehydrobruceine A exerts its biological effects remain largely unknown. It is plausible that, like other complex natural products, it engages multiple cellular targets—a concept known as polypharmacology. ppd.com This multi-targeting capability can be advantageous in treating complex diseases like cancer.

Future research should focus on:

Target Identification and Validation: Employing modern chemical proteomics and computational approaches to identify the direct binding partners of Dehydrobruceine A within the cell is a critical first step. nih.govresearchgate.net Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and cellular thermal shift assay (CETSA) can be utilized to deconvolve its targets. drughunter.com

Pathway Analysis: Once potential targets are identified, downstream pathway analysis is necessary to understand how target engagement translates into a physiological effect. For example, studies on the related compound Dehydrobruceine B have shown it can reduce the levels of Nrf2, a key regulator of cellular resistance to oxidative stress, thereby sensitizing cancer cells to chemotherapy. nih.gov Similar investigations are needed for Dehydrobruceine A.

Investigating Novel Mechanisms: Research into other quassinoids has revealed diverse mechanisms of action. For instance, Bruceine D has been shown to target pathways like PI3K/AKT/mTOR and JAG1/Notch, while some quassinoids from Eurycoma longifolia are predicted to inhibit dihydrofolate reductase (DHFR). nih.govnih.gov These findings provide a roadmap for investigating similar or entirely new mechanisms for Dehydrobruceine A.

Development of Innovative Synthetic Methodologies for Scalable Production and Derivatization

The limited availability of Dehydrobruceine A from its natural source hinders extensive biological evaluation and development. A key area for future research is the development of a robust and scalable total synthesis.

Total Synthesis: To date, a complete total synthesis of Dehydrobruceine A has not been widely reported. Future efforts in synthetic organic chemistry should focus on designing an efficient route to construct its complex polycyclic core. researchgate.netnih.govacs.org Strategies developed for other quassinoids, which often rely on sophisticated annulation and C-C bond-forming reactions, can serve as a valuable starting point. nih.gov

Scalable Production: An effective synthetic route must be scalable to produce gram quantities of the compound, which is essential for preclinical and potential clinical studies. Process optimization and the development of high-yielding steps will be paramount.

Derivatization and Structure-Activity Relationship (SAR) Studies: A viable synthetic pathway would unlock the ability to create a library of Dehydrobruceine A analogs. This derivatization is crucial for conducting detailed SAR studies to identify the key structural motifs responsible for its biological activity and to optimize its properties, potentially leading to derivatives with enhanced potency and reduced toxicity.

Translational Research Opportunities for Preclinical Development

To move Dehydrobruceine A from a laboratory curiosity to a potential clinical candidate, a structured preclinical development program is essential. fda.gov This translational research phase bridges the gap between basic discovery and human clinical trials.

The necessary preclinical studies include:

In Vitro Profiling: Comprehensive testing of Dehydrobruceine A against various disease models (e.g., cancer cell lines, viral assays) to establish its efficacy and spectrum of activity.

Pharmacokinetics (ADME): Characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are vital to understand how the compound behaves in a biological system. nih.gov

In Vivo Efficacy: Evaluation in relevant animal models of disease to confirm that the in vitro activity translates to an in vivo therapeutic effect.

Toxicology and Safety Pharmacology: Rigorous assessment of potential toxicity in animal models to determine a safe dose range for potential human studies. These studies must be conducted under Good Laboratory Practice (GLP) guidelines. fda.gov

A potential preclinical development pipeline for Dehydrobruceine A is outlined below.

StageKey ActivitiesObjective
Discovery & Feasibility In vitro screening (e.g., cancer, viral, parasitic assays). Preliminary mechanism of action studies.Establish primary biological activity and identify potential therapeutic areas.
Lead Optimization Synthesis of analogs (derivatization). Structure-Activity Relationship (SAR) studies.Improve potency, selectivity, and drug-like properties.
Candidate Selection In-depth in vitro pharmacology. Preliminary ADME and toxicology profiling.Select a single candidate molecule for formal preclinical development.
IND-Enabling Studies GLP toxicology studies in two species (rodent and non-rodent). Safety pharmacology. Scalable GMP manufacturing of the drug substance.Generate the necessary safety data to file an Investigational New Drug (IND) application with regulatory agencies like the FDA. ppd.comfda.gov

Investigation of Synergistic Effects with Other Therapeutic Agents

Complex diseases often require combination therapies to achieve durable responses and overcome drug resistance. A significant future research direction is to explore the potential of Dehydrobruceine A to act synergistically with existing therapeutic agents.

Combination with Chemotherapy: A study on the closely related Dehydrobruceine B demonstrated that it synergistically enhances the cytotoxicity of cisplatin (B142131) in lung cancer cells, partly by inhibiting the Nrf2 pathway. nih.gov This provides a strong rationale for investigating Dehydrobruceine A in combination with a range of standard-of-care chemotherapeutic agents (e.g., taxanes, platinum-based drugs, anthracyclines) across various cancer types.

Combination with Targeted Therapies: Exploring combinations with targeted agents (e.g., kinase inhibitors, PARP inhibitors) could reveal novel synthetic lethal interactions and provide new treatment paradigms for specific cancer genotypes.

Overcoming Drug Resistance: Research should investigate whether Dehydrobruceine A can re-sensitize resistant cancer cells to therapies they have stopped responding to. Its potential multi-target nature may allow it to circumvent specific resistance mechanisms.

Future studies should utilize quantitative methods, such as the Chou-Talalay method, to rigorously assess whether drug combinations are synergistic, additive, or antagonistic.

Q & A

Q. What are the standard in vitro assays to evaluate the cytotoxic effects of Bruceine A and dehydro-Bruceine A?

Methodological Answer: Use CCK-8 or MTT assays to measure cell viability in cancer cell lines (e.g., A549, K562). Seed cells at 1×10⁴ cells/well in 96-well plates, treat with varying concentrations (e.g., 2.5–40 μM) for 24–48 hours, and quantify absorbance at 450 nm. Include dose-response curves to calculate IC₅₀ values .

Q. How should in vivo studies be designed to assess Bruceine A’s antitumor efficacy?

Methodological Answer: Subcutaneous xenograft models (e.g., Balb/c nu/nu mice injected with A549 cells) are standard. Administer Bruceine A intraperitoneally at 40 mg/kg/day for 15 days. Monitor tumor volume weekly using calipers and compare to untreated controls. Ensure ethical compliance by tracking body weight and survival rates .

Q. Which signaling pathways are commonly investigated to explain Bruceine A’s anticancer activity?

Methodological Answer: Focus on apoptosis-related pathways (e.g., mitochondrial caspase activation) and kinase inhibition (e.g., phosphorylation of AKT, ERK, or p38α MAPK). Use Western blotting to validate protein expression changes in treated vs. untreated cells. Reference phosphoproteomics data for pathway mapping .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Bruceine A across different cancer cell lines?

Methodological Answer: Standardize protocols for cell culture conditions (e.g., passage number, serum concentration) and compound solubility (e.g., DMSO concentration ≤0.1%). Validate results using orthogonal assays (e.g., Annexin V/PI staining for apoptosis) and compare with literature using statistical tools like ANOVA to assess variability .

Q. What multi-omics approaches are suitable for identifying novel targets of dehydro-Bruceine A?

Methodological Answer: Combine phosphoproteomics (to map kinase activity) with RNA-seq (to identify transcriptional changes). Use bio-layer interferometry (BLI) or microscale thermophoresis (MST) for binding affinity studies. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with targets like p38α MAPK’s P-loop residues .

Q. What are the challenges in validating Bruceine A’s direct binding to p38α MAPK in pancreatic cancer models?

Methodological Answer: Ensure target specificity via CRISPR/Cas9 knockout of p38α in cell lines. Use competitive binding assays with known inhibitors (e.g., SB203580) to confirm Bruceine A’s binding site. Validate functional relevance by rescuing phenotypes (e.g., proliferation) through overexpression of wild-type or mutant p38α .

Q. How can synergistic drug combinations involving Bruceine A be systematically explored?

Methodological Answer: Use high-throughput screening with fixed-ratio designs (e.g., Chou-Talalay method). Test combinations with chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., PI3K inhibitors). Calculate combination indices (CI) via CompuSyn software and validate in 3D spheroid models .

Q. How should contradictory results on Bruceine A’s ROS-dependent vs. ROS-independent apoptosis mechanisms be addressed?

Methodological Answer: Use ROS scavengers (e.g., NAC) to determine dependency. Compare ROS levels via flow cytometry (DCFH-DA staining) and correlate with apoptosis markers (e.g., cleaved PARP). Conduct transcriptomic analysis to identify ROS-independent pathways (e.g., JNK activation) .

Q. What pharmacokinetic parameters are critical for optimizing Bruceine A’s bioavailability in preclinical studies?

Methodological Answer: Assess plasma half-life (t₁/₂) and maximum concentration (Cₘₐₓ) via LC-MS/MS after intravenous/oral administration. Improve solubility using nanoformulations (e.g., liposomes) and monitor tissue distribution in organs (e.g., liver, lungs) using radiolabeled compounds .

Q. How can researchers translate in vitro findings on dehydro-Bruceine A to clinically relevant animal models?

Methodological Answer: Use patient-derived xenograft (PDX) models to mimic human tumor heterogeneity. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing from in vitro IC₅₀ values. Incorporate toxicity assessments (e.g., liver enzymes, hematological parameters) to establish therapeutic windows .

Key Methodological Considerations

  • Data Quality : Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and MIAME standards for omics data .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) .
  • Ethical Compliance : Obtain institutional approval for animal/human tissue studies and de-identify patient data in translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.